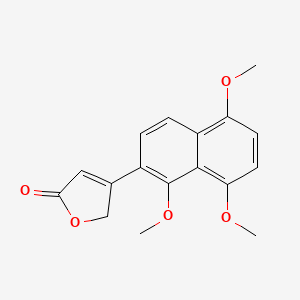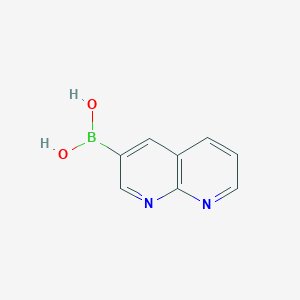
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and an oxazolidinylidene moiety attached to a cyclohexa-2,4-dien-1-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-tert-butyl-4-methoxyphenol with an appropriate oxazolidinone derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like piperidine, with heating under reflux to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinylidene moiety to other functional groups, depending on the reducing agent used.
Substitution: The methoxy and tert-butyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazolidinylidene moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The compound’s structure allows it to fit into binding pockets of proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-4-methoxyphenol: This compound shares the tert-butyl and methoxy groups but lacks the oxazolidinylidene moiety.
2,6-Di-tert-butyl-4-methoxyphenol: Similar in structure but with an additional tert-butyl group, making it more sterically hindered.
2-tert-Butyl-4-methoxy-6-(octyltelluro)phenol: Contains a tellurium atom, which significantly alters its chemical properties.
Uniqueness
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the oxazolidinylidene moiety, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
918870-89-0 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
2-tert-butyl-6-(4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)11-8-9(17-4)7-10(12(11)16)13-15-5-6-18-13/h7-8,16H,5-6H2,1-4H3 |
InChI-Schlüssel |
WRMZBGWIWZJRLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C2=NCCO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)


![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)




![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)


